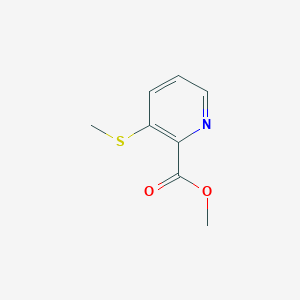
Methyl 3-methylsulfanylpyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methylsulfanylpyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates. It has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
The exact mechanism of action of Methyl 3-methylsulfanylpyridine-2-carboxylate is not fully understood. However, studies have shown that it inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also induces apoptosis in cancer cells by activating caspase enzymes.
生化学的および生理学的効果
Methyl 3-methylsulfanylpyridine-2-carboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the growth of various bacterial and fungal strains. In cancer cells, it induces cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the major advantages of using Methyl 3-methylsulfanylpyridine-2-carboxylate in lab experiments is its low toxicity. It can be easily synthesized using simple reaction conditions, and its purity can be easily confirmed using standard analytical techniques. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on Methyl 3-methylsulfanylpyridine-2-carboxylate. One of the areas of interest is its potential use as a therapeutic agent for various diseases such as cancer and inflammation. It can also be used as a ligand in coordination chemistry to synthesize new compounds with potential applications in various fields. Further studies are needed to fully understand its mechanism of action and to explore its potential applications.
In conclusion, Methyl 3-methylsulfanylpyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to explore its mechanism of action.
合成法
The synthesis of Methyl 3-methylsulfanylpyridine-2-carboxylate involves the reaction between 2-chloro-3-methylpyridine and potassium thioacetate in the presence of potassium carbonate. The reaction takes place in anhydrous acetonitrile at reflux temperature for several hours. The resulting product is purified using column chromatography to obtain pure Methyl 3-methylsulfanylpyridine-2-carboxylate.
科学的研究の応用
Methyl 3-methylsulfanylpyridine-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-microbial, anti-tumor, and anti-cancer properties. It has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of other compounds.
特性
CAS番号 |
61830-34-0 |
|---|---|
製品名 |
Methyl 3-methylsulfanylpyridine-2-carboxylate |
分子式 |
C8H9NO2S |
分子量 |
183.23 g/mol |
IUPAC名 |
methyl 3-methylsulfanylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)7-6(12-2)4-3-5-9-7/h3-5H,1-2H3 |
InChIキー |
PNWJCQQJYVXBNB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC=N1)SC |
正規SMILES |
COC(=O)C1=C(C=CC=N1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



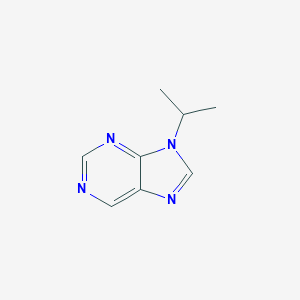
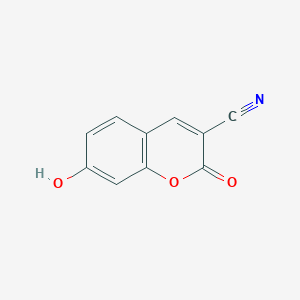
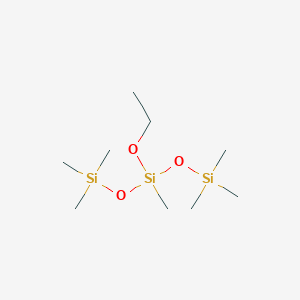
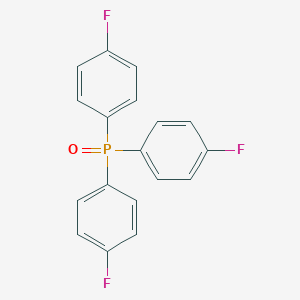
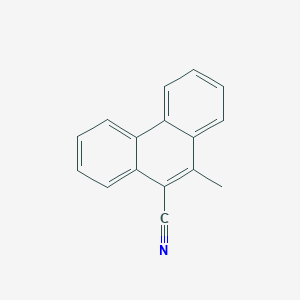
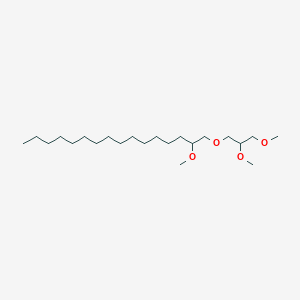
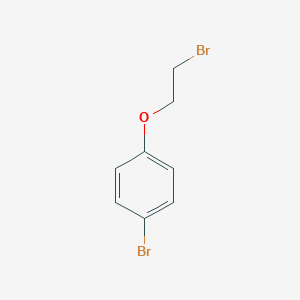
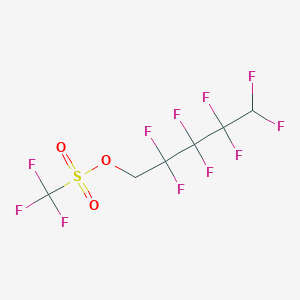
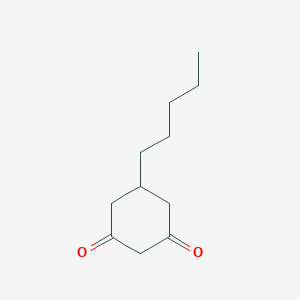
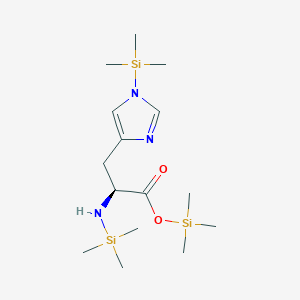
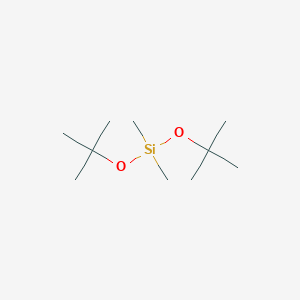

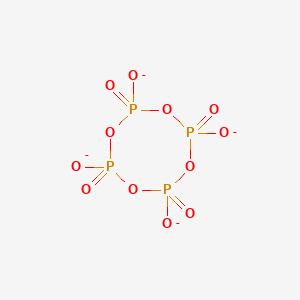
![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole](/img/structure/B100035.png)